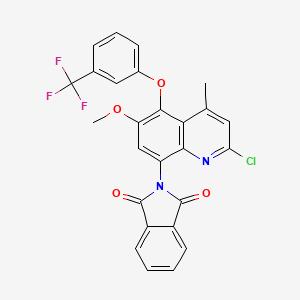
2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione
Cat. No. B8709741
M. Wt: 512.9 g/mol
InChI Key: PVFIBUYCLALCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04617394
Procedure details


From 6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide Ethanolate (III): A solution of 6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide ethanolate (32.7g, 60.5 mmol) in CHCl3 (500 mL) was treated with POCl3 (55 mL, 92 g, 602 mmol) over 15 min. The solution was refluxed 2 hours, cooled, poured onto ice (1500 mL) and the pH was adjusted to 12 with 20% NaOH (700 g). The separated aqueous layer was extracted with CHCl3 (2×200 mL). The extract was washed with H2O (2×200 mL), saturated NaHCO3 (20 mL), dried (MgSO4) and evaporated in vacuo to a white solid. Recrystallization from ethanol gave 23.2 g (75%) of 1st crop title compound, mp 227°-229° C. Further recrystallizations did not change the melting point.
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide Ethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide ethanolate
Quantity
32.7 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
C([O-])C.[CH3:4][O:5][C:6]1[C:7]([O:29][C:30]2[CH:35]=[CH:34][CH:33]=[C:32]([C:36]([F:39])([F:38])[F:37])[CH:31]=2)=[C:8]2[C:13](=[C:14]([N:16]3[C:20](=[O:21])[C:19]4=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]4[C:17]3=[O:26])[CH:15]=1)[N+:12]([O-])=[CH:11][CH:10]=[C:9]2[CH3:28].O=P(Cl)(Cl)[Cl:42].[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:42][C:11]1[CH:10]=[C:9]([CH3:28])[C:8]2[C:13](=[C:14]([N:16]3[C:17](=[O:26])[C:18]4=[CH:25][CH:24]=[CH:23][CH:22]=[C:19]4[C:20]3=[O:21])[CH:15]=[C:6]([O:5][CH3:4])[C:7]=2[O:29][C:30]2[CH:35]=[CH:34][CH:33]=[C:32]([C:36]([F:38])([F:37])[F:39])[CH:31]=2)[N:12]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide Ethanolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[O-].COC=1C(=C2C(=CC=[N+](C2=C(C1)N1C(C=2C(C1=O)=CC=CC2)=O)[O-])C)OC2=CC(=CC=C2)C(F)(F)F
|
|
Name
|
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide ethanolate
|
|
Quantity
|
32.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[O-].COC=1C(=C2C(=CC=[N+](C2=C(C1)N1C(C=2C(C1=O)=CC=CC2)=O)[O-])C)OC2=CC(=CC=C2)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice (1500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The separated aqueous layer was extracted with CHCl3 (2×200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with H2O (2×200 mL), saturated NaHCO3 (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo to a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=C(C=C(C(=C2C(=C1)C)OC1=CC(=CC=C1)C(F)(F)F)OC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
